![molecular formula C20H26N6O4S B2739017 ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 921579-00-2](/img/structure/B2739017.png)
ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
The compound “ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of this compound involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole-pyrimidine core, a methoxyphenyl group, and a piperazine-1-carboxylate group . The exact molecular structure can be determined through techniques such as X-Ray diffraction analysis .Scientific Research Applications
- Researchers have investigated indole derivatives (of which our compound is a member) for their antiviral potential. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus .
- Although not directly studied for our compound, related indole derivatives have shown antibacterial activity. For instance:
- Fused 1,2,4-triazine derivatives (which share structural similarities with our compound) have been investigated as inhibitors targeting CYP1A1 activity . CYP1A1 plays a crucial role in drug metabolism and detoxification.
- Although not directly tested for our compound, designing triple-acting PPARα, -γ, and -δ agonists based on indole derivatives could be an interesting avenue . PPARs are nuclear receptors involved in lipid metabolism and inflammation.
- Indole derivatives have also demonstrated antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . Our compound’s unique structure may contribute to these effects.
Antiviral Activity
Antibacterial Properties
CYP1A1 Inhibition
PPAR Agonism
Other Biological Activities
Mechanism of Action
Future Directions
The study of this compound and similar triazole-pyrimidine hybrids is a promising area of research, particularly in the field of neuroprotection and anti-inflammation . Future research could focus on further elucidating the mechanism of action of these compounds, optimizing their synthesis, and evaluating their potential therapeutic applications .
properties
IUPAC Name |
ethyl 4-[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-3-30-20(28)24-10-8-23(9-11-24)17(27)14-31-19-22-21-18-25(12-13-26(18)19)15-4-6-16(29-2)7-5-15/h4-7H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVWUFWBAMXLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate |
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